molecular formula C7H13NO2 B13630463 Methyl 2-[1-(methylamino)cyclopropyl]acetate

Methyl 2-[1-(methylamino)cyclopropyl]acetate

Katalognummer: B13630463
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: HVOOKJCMCQKIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[1-(methylamino)cyclopropyl]acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopropyl ring substituted with a methylamino group and an acetate ester, making it an interesting subject for synthetic and mechanistic studies.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

methyl 2-[1-(methylamino)cyclopropyl]acetate

InChI

InChI=1S/C7H13NO2/c1-8-7(3-4-7)5-6(9)10-2/h8H,3-5H2,1-2H3

InChI-Schlüssel

HVOOKJCMCQKIJL-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CC1)CC(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methylamino)cyclopropyl]acetate typically involves the reaction of cyclopropyl derivatives with methylamine and acetic acid or its derivatives. One common method includes the cyclopropanation of an appropriate alkene followed by amination and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction times and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[1-(methylamino)cyclopropyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[1-(methylamino)cyclopropyl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Methyl 2-[1-(methylamino)cyclopropyl]acetate exerts its effects involves interactions with specific molecular targets. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. The methylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-amino-2-cyclopropylacetate: Similar in structure but with an amino group instead of a methylamino group.

    Cyclopropylmethylamine: Lacks the acetate ester group but shares the cyclopropyl and amine functionalities.

Uniqueness

Methyl 2-[1-(methylamino)cyclopropyl]acetate is unique due to its combination of a cyclopropyl ring, methylamino group, and acetate ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.